molecular formula C13H8F2O2 B3090884 2',2-Difluorobiphenyl-3-carboxylic acid CAS No. 1214352-43-8

2',2-Difluorobiphenyl-3-carboxylic acid

Cat. No.: B3090884
CAS No.: 1214352-43-8
M. Wt: 234.20 g/mol
InChI Key: HPVWCGUOCZQQRG-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis

The biphenyl scaffold, consisting of two phenyl rings connected by a single carbon-carbon bond, is a fundamental and versatile building block in modern organic synthesis. guidechem.comacs.org These structures are not merely synthetic curiosities; they are integral components of numerous natural products, pharmaceuticals, and advanced materials. nih.gov The rigid, yet conformationally flexible, nature of the biaryl axis provides a unique three-dimensional architecture that is crucial for molecular recognition and binding affinity in biological systems. bldpharm.com

In pharmaceutical development, the biphenyl moiety is present in a wide range of active pharmaceutical ingredients (APIs). researchgate.net Its structural framework serves as a reliable anchor for orienting other functional groups in space to achieve optimal interaction with biological targets. Furthermore, biphenyl derivatives are significant intermediates used in the production of agrochemicals, liquid crystals, and fluorescent layers in organic light-emitting diodes (OLEDs). guidechem.com The synthesis of these important scaffolds has been refined over more than a century, with powerful cross-coupling reactions like the Suzuki-Miyaura, Ullmann, and Negishi reactions becoming standard methods for their construction. researchgate.net

Significance of Fluorination in Biphenyl Systems for Tailored Chemical Properties

The introduction of fluorine into organic molecules, a strategy known as fluorination, is a powerful tool for modifying chemical and physical properties. google.com When applied to biphenyl systems, this modification can lead to profound changes in the molecule's electronic character, lipophilicity, metabolic stability, and binding interactions. nih.gov Fluorine is the most electronegative element, and its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its electronic influence is vastly different. nih.gov

Key effects of fluorination on biphenyl carboxylic acids include:

Modulation of Acidity: The strong electron-withdrawing nature of fluorine can significantly increase the acidity (lower the pKa) of a nearby carboxylic acid group. hokudai.ac.jp This alteration can affect how the molecule behaves in a biological environment, influencing its solubility, membrane permeability, and interaction with target proteins.

Enhanced Metabolic Stability: The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. nih.gov Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block this pathway, thereby increasing the molecule's metabolic half-life. researchgate.net

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (its tendency to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov

Conformational Control and Binding Affinity: Fluorine atoms can engage in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, which can improve the binding affinity of a drug candidate to its target. sigmaaldrich.com

Research Trajectories for 2',2-Difluorobiphenyl-3-carboxylic acid and Related Fluorinated Biphenylcarboxylic Acid Derivatives

While specific research literature on this compound is not extensively detailed in public databases, the research trajectories for this compound class can be understood by examining its close structural analogs. The synthesis and application of fluorinated biphenyl carboxylic acids are active areas of investigation, driven by the need for novel building blocks in drug discovery and materials science. hokudai.ac.jp

Current research focuses on several key areas:

Novel Synthetic Methodologies: Chemists are continuously developing more efficient and regioselective methods for synthesizing fluorinated biphenyls. This includes refining palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to accommodate a wider range of fluorinated starting materials. acs.orgresearchgate.net Additionally, methods utilizing organic electrolysis to synthesize fluorine-containing aromatic carboxylic acids from carbon dioxide and readily available fluoroaromatics are being explored. hokudai.ac.jp

Structure-Property Relationship (SPR) Studies: A significant amount of research is dedicated to understanding how the number and position of fluorine atoms on the biphenyl scaffold affect physicochemical properties. nih.govnih.gov By synthesizing and analyzing libraries of related compounds, researchers can build predictive models to guide the design of molecules with desired characteristics, such as optimal acidity, lipophilicity, and permeability. nih.gov

Applications in Medicinal Chemistry: Fluorinated biphenyl carboxylic acids are explored as bioisosteres for carboxylic acids, where the fluorine substitution helps to overcome challenges like poor permeability or rapid metabolism. nih.gov Derivatives such as Diflunisal (2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) have established roles in medicine, and the exploration of new isomers continues to be a promising avenue for discovering novel therapeutic agents. bldpharm.com

The investigation of isomers like this compound is a logical progression in this field, aiming to map out the chemical space and unlock new functionalities and applications by subtly altering the fluorine substitution pattern.

Physicochemical Properties of Selected Difluorobiphenyl Carboxylic Acid Isomers

The following interactive table provides computed physicochemical data for several difluorobiphenyl carboxylic acid isomers, illustrating the variations in properties based on the substitution pattern.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2',6'-Difluorobiphenyl-4-carboxylic acidC₁₃H₈F₂O₂234.20505082-79-1 nih.gov
3',5'-Difluorobiphenyl-4-carboxylic acidC₁₃H₈F₂O₂234.20350682-84-7 nih.gov
2,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₈F₂O₂234.201214332-32-7 guidechem.com
2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Diflunisal)C₁₃H₈F₂O₃250.2022494-42-4 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-7-2-1-4-8(11)9-5-3-6-10(12(9)15)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVWCGUOCZQQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250196
Record name 2,2′-Difluoro[1,1′-biphenyl]-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214352-43-8
Record name 2,2′-Difluoro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214352-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Difluoro[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways to 2 ,2 Difluorobiphenyl 3 Carboxylic Acid

Retrosynthetic Analysis of 2',2-Difluorobiphenyl-3-carboxylic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the C-C bond of the biaryl system and the C-C bond of the carboxylic acid group.

Primary Disconnections:

C(aryl)-C(aryl) Bond Disconnection: This is the most common approach, breaking the bond between the two phenyl rings. This leads to two key synthons: a 2-fluorophenyl nucleophile and a 2-fluoro-3-carboxyphenyl electrophile (or vice versa). This strategy points towards cross-coupling reactions, such as the Suzuki-Miyaura coupling, as a primary synthetic route. The corresponding synthetic equivalents would be a 2-fluorophenylboronic acid and a halogenated 2-fluorobenzoic acid derivative (e.g., 3-bromo-2-fluorobenzoic acid).

C(aryl)-COOH Bond Disconnection: This disconnection considers the introduction of the carboxylic acid group onto a pre-formed 2',2-difluorobiphenyl scaffold. This suggests a late-stage carboxylation reaction. The synthon would be a 2',2-difluorobiphenyl anion or a related reactive intermediate, which could be generated via methods like directed ortho-metalation followed by reaction with a carboxylating agent like carbon dioxide.

These primary retrosynthetic pathways form the basis for the established and advanced synthetic strategies discussed in the following sections.

Established Synthetic Routes for this compound

Several established methods in organic synthesis can be applied to construct the this compound framework. These routes often rely on transition-metal-catalyzed cross-coupling reactions or classical biaryl coupling methods.

The Suzuki-Miyaura cross-coupling is a versatile and widely used method for the formation of C-C bonds between aryl groups. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 3-bromo-2-fluorobenzoic acid with 2-fluorophenylboronic acid .

General Reaction Scheme:

Suzuki-Miyaura Coupling for this compound
Parameter Typical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine (B1218219) ligand
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80-120 °C

This is an interactive data table. Click on the headers to sort.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. The presence of the carboxylic acid and fluorine substituents on both coupling partners can influence the reaction kinetics and require careful optimization of the reaction conditions. Green chemistry approaches have also been developed, utilizing water as a solvent and water-soluble palladium catalysts. googleapis.comorganic-chemistry.orgrsc.org

While not a direct route to the target molecule which contains aryl-aryl bonds, palladium-catalyzed reactions for forming aryl-fluoroalkyl bonds are a significant area of fluorine chemistry. These methods are more relevant for synthesizing molecules with fluorinated alkyl chains attached to an aromatic ring. However, advancements in C-H functionalization, a related field, are highly relevant.

Palladium-catalyzed C-H arylation offers a more direct approach to biaryl synthesis by avoiding the pre-functionalization required for traditional cross-coupling reactions. In a hypothetical application to synthesize the target molecule, one could envision the direct C-H arylation of a 2-fluorobenzoic acid derivative with a 1-bromo-2-fluorobenzene, or the C-H arylation of 1,2-difluorobenzene (B135520) with a 3-halobenzoic acid. These reactions are often directed by a functional group on one of the substrates to ensure regioselectivity. researchgate.netnih.govrsc.org

Before the advent of modern cross-coupling reactions, classical methods were employed for biaryl synthesis. These often involve harsher conditions and may have lower yields and regioselectivity.

Ullmann Reaction: The Ullmann reaction involves the copper-mediated coupling of two aryl halides. To synthesize this compound, a potential Ullmann coupling could involve the reaction of 3-iodo-2-fluorobenzoic acid with 1-iodo-2-fluorobenzene in the presence of copper powder at high temperatures. However, the high temperatures and the potential for self-coupling of each aryl halide can lead to a mixture of products and lower yields of the desired unsymmetrical biaryl. organic-chemistry.orgorientjchem.orgnih.govrsc.orgresearchgate.net

Diazotization Methods (Gomberg-Bachmann and Pschorr Reactions): These reactions proceed via the formation of a diazonium salt from an aromatic amine.

The Gomberg-Bachmann reaction is an intermolecular reaction where a diazonium salt reacts with another aromatic compound to form a biaryl. wikipedia.org For instance, the diazotization of 3-amino-2-fluorobenzoic acid followed by reaction with fluorobenzene (B45895) could theoretically yield the target molecule. However, this reaction is known for its often low yields and lack of regioselectivity. wikipedia.org

The Pschorr reaction is an intramolecular cyclization of a diazonium salt. guidechem.comnih.gov While not directly applicable to the synthesis of this compound, it is a key method for producing fused polycyclic aromatic systems, such as fluorinated phenanthrenes, which share the biaryl motif. guidechem.comorganic-chemistry.orgnih.gov

The Sandmeyer reaction is another important transformation of diazonium salts, primarily used to introduce halides and other functional groups onto an aromatic ring, which can then be used in subsequent cross-coupling reactions. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comyoutube.com

Carboxylation strategies involve the introduction of the carboxylic acid group onto a pre-existing 2',2-difluorobiphenyl core.

Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective deprotonation of an aromatic ring ortho to a directing metalating group (DMG). While there is no inherent DMG in 2',2-difluorobiphenyl, one could be temporarily installed to direct lithiation to the desired position. A more direct, albeit challenging, approach would be the lithiation of 2',2-difluorobiphenyl followed by quenching with carbon dioxide. The regioselectivity of such a reaction would be influenced by the electronic effects of the fluorine atoms.

Palladium-Catalyzed C-H Carboxylation: Recent advances have enabled the direct carboxylation of C-H bonds using CO₂. nih.govmdpi.comnih.gov A palladium catalyst can mediate the activation of a C-H bond on the 2',2-difluorobiphenyl ring, followed by the insertion of carbon dioxide. The regioselectivity of this reaction would be a key challenge to overcome to selectively form the 3-carboxylic acid isomer. nih.govyoutube.comscispace.com

Defluorinative Carboxylation: This emerging strategy involves the cleavage of a C-F bond and its replacement with a carboxylic acid group using CO₂. chemrevlett.com This would require a starting material such as 2,2',3-trifluorobiphenyl.

Advanced Synthetic Strategies for Biphenylcarboxylic Acids with Fluorine Substituents

Modern synthetic chemistry is continuously evolving, offering more efficient and sustainable routes to complex molecules.

Decarbonylative and Decarboxylative Couplings: These methods offer novel disconnections for biaryl synthesis. Decarbonylative cross-coupling reactions can form biaryls from carboxylic acid derivatives and organoboron compounds, providing an alternative to using aryl halides. orientjchem.org Decarboxylative fluorination, on the other hand, is a method to introduce fluorine atoms by replacing a carboxylic acid group, which could be a late-stage fluorination strategy in a multi-step synthesis. organic-chemistry.orgnih.govscispace.comnih.gov

C-H Activation/Functionalization: As mentioned earlier, the direct functionalization of C-H bonds is a highly atom-economical approach. Palladium-catalyzed C-H functionalization allows for the formation of C-C bonds without the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation. researchgate.netnih.govrsc.org The development of catalysts and directing groups that can control the regioselectivity of C-H activation on complex molecules like difluorobiphenyls is an active area of research.

Regioselective Fluorination Techniques in Biphenyl (B1667301) Derivatives

The introduction of fluorine atoms at specific positions on the biphenyl scaffold is a critical step in the synthesis of fluorinated biphenyls. rsc.org Organofluorine substituents are known to significantly influence the properties of molecules, including their chemical stability, electron distribution, and biological activity. rsc.org One of the most powerful and versatile methods for creating the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. rsc.org

To achieve the specific substitution pattern of this compound, a strategy would involve coupling a suitably substituted fluorinated arylboronic acid with a corresponding fluorinated and carboxylated aryl halide. For instance, the reaction of a fluorinated boronic acid with an aryl halide in the presence of a palladium catalyst and a base can yield the desired fluorinated biphenyl. rsc.org The regioselectivity is dictated by the initial positions of the halide and the boronic acid on the precursor rings. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. For example, using ligands like XPhos with a potassium carbonate base has been shown to be effective in producing fluorinated biphenyls in excellent yields. rsc.org

Another significant strategy is the Negishi cross-coupling, which utilizes an organozinc reagent instead of a boronic acid. nih.gov This method, often catalyzed by nickel or palladium complexes, couples an aryl zinc halide with an aryl halide. rsc.orgnih.gov The mechanism involves oxidative addition of the aryl halide to the metal center, followed by transmetalation with the organozinc compound and subsequent reductive elimination to form the biphenyl product. nih.gov

Recent advances also explore novel catalytic systems to achieve regioselectivity. For instance, I(I)/I(III) catalysis has been developed for the highly regioselective fluorination of other unsaturated systems like allenes, using an inexpensive HF source. nih.gov While directly applied to different substrates, these developments in fluorination chemistry highlight the ongoing innovation in achieving positional control, which is a fundamental challenge in synthesizing complex aromatic compounds. nih.gov

Table 1: Comparison of Cross-Coupling Reactions for Fluorinated Biphenyl Synthesis This table is interactive. You can sort and filter the data.

Feature Suzuki-Miyaura Coupling Negishi Coupling
Aryl Nucleophile Arylboronic acid/ester Aryl zinc halide
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄), Nickel Nickel or Palladium complexes (e.g., Ni(acac)₂)
Advantages High functional group tolerance, commercially available reagents, stable boronic acids High reactivity of organozinc reagents, can be more effective for certain substrates
Typical Base K₂CO₃, K₃PO₄ Not required for the coupling step itself
Reference rsc.org nih.gov

Stereoselective Synthesis Methodologies for Biphenyl Derivatives

While this compound itself is not chiral, the principles of stereoselective synthesis are central to the broader field of biphenyl chemistry, particularly for compounds exhibiting atropisomerism. carewellpharma.in Atropisomerism occurs in substituted biphenyls where rotation around the single bond connecting the two aryl rings is restricted, leading to stable, non-superimposable stereoisomers. carewellpharma.in This is a key consideration for many complex biphenyls used as chiral ligands or in biologically active molecules. researchgate.net

Several strategies have been developed for the stereoselective synthesis of axially chiral biaryls:

Asymmetric Suzuki-Miyaura Coupling: This approach utilizes chiral ligands, such as chiral monophosphines, to control the stereochemical outcome of the coupling reaction. This method can produce a variety of axially chiral products in good yields and with high enantioselectivity. researchgate.net

N-Heterocyclic Carbene (NHC) Organocatalysis: NHC catalysts have been employed for the atroposelective synthesis of novel bridged biaryls. The reaction can proceed through an intramolecular desymmetrization process to yield products with excellent enantioselectivities. researchgate.net

Chirality Transfer: A sequential phosphine-catalyzed asymmetric annulation followed by an oxidative central-to-axial chirality transfer strategy has also been developed to create chiral biaryl skeletons. researchgate.net

These methodologies underscore the sophisticated level of control that can be achieved in modern organic synthesis, allowing for the precise construction of complex three-dimensional molecular architectures. researchgate.netchemrxiv.org

Isolation and Purification Techniques for Research-Grade this compound (e.g., HPLC, Crystallization)

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts to achieve the high purity required for research applications. Crystallization and High-Performance Liquid Chromatography (HPLC) are standard and powerful techniques for this purpose.

Crystallization: Crystallization is a primary method for purifying solid organic compounds like carboxylic acids. nih.gov The process relies on the principle that the desired compound and impurities have different solubilities in a given solvent. A systematic approach to crystallization involves:

Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The choice of solvent can also influence the crystal morphology (e.g., needles vs. platelets). researchgate.net

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to create a saturated or near-saturated solution.

Cooling and Precipitation: The solution is slowly cooled to induce crystallization of the desired compound, leaving most impurities dissolved in the solvent (mother liquor). researchgate.net Seeding the solution with a pure crystal of the compound can facilitate controlled crystallization. google.com

Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and then dried. researchgate.net

For carboxylic acids, factors like pH can be manipulated to aid purification. For instance, an undersaturated solution of a carboxylic acid salt can be converted to a supersaturated solution of the free acid via electrodialysis, from which the high-purity acid can be crystallized. google.com

Table 2: Key Parameters in the Crystallization of Carboxylic Acids This table is interactive. You can sort and filter the data.

Parameter Description Influence on Purity Reference
Solvent Choice Selected based on differential solubility of the compound versus impurities. High; a good solvent dissolves impurities well even at low temperatures. researchgate.net
Cooling Rate The speed at which the saturated solution is cooled. High; slow cooling promotes the formation of larger, purer crystals. researchgate.net
Supersaturation The state where the concentration of the solute exceeds its equilibrium solubility. High; controlling supersaturation is key to preventing rapid precipitation and inclusion of impurities. google.com
Seeding Introduction of a small pure crystal to the solution. Moderate to High; induces crystallization at a lower level of supersaturation, improving crystal form. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used for both analysis and purification. For preparative HPLC, a solution of the crude product is injected onto a column packed with a stationary phase. A solvent or mixture of solvents (the mobile phase) is pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases.

For a polar compound like this compound, reversed-phase HPLC is typically employed.

Stationary Phase: A nonpolar material, most commonly silica (B1680970) particles chemically modified with C18 (octadecylsilyl) groups.

Mobile Phase: A polar solvent mixture, often consisting of water (frequently with an acid modifier like formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol.

The components are separated based on their polarity, with more polar compounds eluting earlier and less polar compounds being retained longer on the nonpolar column. Fractions are collected as they exit the detector, and those containing the pure product are combined and the solvent evaporated to yield the purified compound.

Advanced Spectroscopic Characterization and Elucidation of 2 ,2 Difluorobiphenyl 3 Carboxylic Acid

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of molecular bonds. Both FT-IR and FT-Raman spectroscopy provide a unique "fingerprint" of a molecule, with complementary selection rules that offer a more complete vibrational profile.

FT-IR spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the key structural components of 2',2-Difluorobiphenyl-3-carboxylic acid. The spectrum is dominated by features of the carboxylic acid group and the substituted aromatic rings.

A key feature in the FT-IR spectrum of a carboxylic acid is the extremely broad O-H stretching vibration, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure. spectroscopyonline.comorgchemboulder.com This band typically appears as a broad envelope from approximately 2500 to 3300 cm⁻¹. orgchemboulder.compressbooks.pub Superimposed on this broad signal are the sharper C-H stretching vibrations of the aromatic rings, usually found between 3000 and 3100 cm⁻¹. researchgate.net

The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a very strong and sharp absorption band. For aromatic carboxylic acids, this peak is typically observed in the 1680-1710 cm⁻¹ range due to conjugation with the phenyl ring. spectroscopyonline.com Other significant vibrations include the C-O stretching and in-plane O-H bending, which are coupled and appear in the 1440-1210 cm⁻¹ region. orgchemboulder.com The out-of-plane O-H bend is also a characteristic broad peak, often centered around 900-960 cm⁻¹. spectroscopyonline.com

Vibrations associated with the difluorobiphenyl backbone include aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-F stretching vibrations, which are expected to produce strong absorptions, typically in the 1100-1300 cm⁻¹ range. nih.govnih.gov Aromatic C-H in-plane and out-of-plane bending vibrations also provide structural information in the fingerprint region below 1300 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound This table is interactive. Click on the headers to sort.

Frequency Range (cm⁻¹) Intensity Assignment
3300 - 2500 Very Broad, Strong O-H stretch (from hydrogen-bonded dimer)
3100 - 3000 Medium, Sharp Aromatic C-H stretch
1710 - 1680 Very Strong, Sharp C=O stretch (conjugated carboxylic acid)
1600 - 1450 Medium to Strong Aromatic C=C ring stretch
1440 - 1395 Medium, Broad O-H in-plane bend
1320 - 1210 Strong C-O stretch (coupled with O-H bend)
1300 - 1100 Strong C-F stretch

FT-Raman spectroscopy is a complementary technique to FT-IR, as it detects vibrations that cause a change in molecular polarizability. thermofisher.com It is particularly effective for observing non-polar bonds and symmetric vibrations, such as those found in the aromatic rings of the biphenyl (B1667301) core.

In the FT-Raman spectrum of this compound, the aromatic C=C ring stretching vibrations, which appear in the 1450-1620 cm⁻¹ region, are expected to be prominent. researchgate.net The symmetric "ring breathing" mode of the substituted benzene (B151609) rings would also produce a characteristically strong and sharp signal, typically near 1000 cm⁻¹. Aromatic C-H stretching vibrations are also observable above 3000 cm⁻¹.

Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound This table is interactive. Click on the headers to sort.

Frequency Range (cm⁻¹) Intensity Assignment
3100 - 3000 Strong Aromatic C-H stretch
1700 - 1680 Weak to Medium C=O stretch
1620 - 1580 Very Strong Aromatic C=C ring stretch
~1000 Strong, Sharp Aromatic ring breathing mode
1300 - 1100 Medium C-F stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the complete chemical structure can be mapped out.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

The most downfield signal is attributed to the acidic proton of the carboxylic acid group, which typically appears as a broad singlet in the 10-13 ppm range. libretexts.org Its chemical shift can be dependent on concentration and solvent due to variations in hydrogen bonding.

The remaining signals appear in the aromatic region, generally between 7.0 and 8.5 ppm. The seven aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons (JHH) and through-space or through-bond coupling with the fluorine atoms (JHF). Protons on the same ring will show characteristic ortho, meta, and para couplings (³JHH, ⁴JHH, ⁵JHH respectively). libretexts.org The presence of fluorine atoms further complicates these patterns, introducing additional splitting. For instance, a proton ortho to a fluorine atom will typically show a coupling constant of approximately 7-11 Hz (³JHF).

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound This table is interactive. Click on the headers to sort.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-COOH 10.0 - 13.0 br s (broad singlet)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their nature.

The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm region. pressbooks.pub The twelve aromatic carbons will resonate between approximately 110 and 165 ppm. A key feature of the spectrum will be the large one-bond coupling constant between the fluorine-bonded carbons (C2' and C2) and the ¹⁹F nuclei (¹JCF), which can be in the range of 240-260 Hz, splitting these signals into doublets. acs.org Carbons that are two or three bonds away from a fluorine atom will also exhibit smaller C-F couplings (²JCF and ³JCF), which aids in their assignment. acs.org The signals for quaternary carbons (C1, C1', C2, C2', C3) are typically weaker in intensity than those for protonated carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-C OOH 165 - 185 Quaternary, weak signal
C -F (C2, C2') 155 - 165 Doublet, large ¹JCF coupling
Aromatic C -H 115 - 140 Signals show smaller JCF couplings

While 1D NMR spectra provide foundational data, 2D NMR experiments are essential for unambiguously connecting the spectral signals to the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. nih.gov In the COSY spectrum of this compound, cross-peaks would connect adjacent protons on each of the aromatic rings, allowing for the mapping of the proton networks within each ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework by revealing longer-range correlations between protons and carbons (typically over two and three bonds). Key expected correlations would include:

Correlations between protons on one ring and the quaternary carbon of the other ring (e.g., H6' to C1), which confirms the biphenyl linkage.

Correlations from the aromatic protons adjacent to the carboxylic acid group (H2, H4) to the carbonyl carbon (-COOH), confirming the position of this functional group.

Correlations from aromatic protons to the fluorine-bearing carbons, further solidifying the assignment of the aromatic systems.

By systematically analyzing the data from these complementary spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to provide precise information about the chemical environment of the two fluorine atoms.

The fluorine atoms are attached to sp²-hybridized carbons in aromatic systems (Ar-F), which typically resonate in a specific region of the ¹⁹F NMR spectrum. alfa-chemistry.comucsb.edu Given the molecular structure, the two fluorine atoms (at the 2' and 2 positions) are chemically non-equivalent. The fluorine at the 2-position is on the same phenyl ring as the carboxylic acid group, while the fluorine at the 2'-position is on the adjacent ring. This difference in their electronic environments, caused by the proximity and electron-withdrawing nature of the carboxylic acid, should result in two distinct signals in the spectrum.

The chemical shifts (δ) for these fluorine nuclei are influenced by the electronic effects of the substituents on the biphenyl system. alfa-chemistry.com Furthermore, the signals are expected to exhibit complex splitting patterns (multiplets) due to spin-spin coupling. This coupling occurs through bonds with adjacent protons on the aromatic rings (e.g., ³JFH and ⁴JFH) and potentially through-space coupling between the two fluorine nuclei (JFF), which can be observed despite being separated by more than three bonds. wikipedia.org The analysis of these coupling constants provides valuable data for the complete structural assignment of the molecule.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound
ParameterExpected ObservationRationale
Number of Signals2The two fluorine atoms (F-2 and F-2') are in chemically non-equivalent environments.
Chemical Shift (δ) Range-100 to -170 ppm (relative to CFCl₃)Typical range for fluorine atoms attached to aromatic rings (Ar-F). ucsb.eduresearchgate.net
Signal MultiplicityComplex multiplets (e.g., doublet of doublets, triplets)Resulting from spin-spin coupling with neighboring aromatic protons (¹H) and the other fluorine (¹⁹F) nucleus. wikipedia.org
Coupling Constants (J)³JFH, ⁴JFH, JFFProvides information on through-bond and through-space proximity of coupled nuclei. wikipedia.org

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₃H₈F₂O₂ and a calculated molecular weight of approximately 234.05 g/mol . High-resolution mass spectrometry (HRMS) would allow for the precise mass determination, validating the molecular formula.

Under electron ionization (EI), aromatic carboxylic acids typically exhibit a prominent molecular ion peak (M⁺•) due to the stability of the aromatic system. jove.comwhitman.edu The fragmentation pattern is generally predictable and provides structural confirmation. Key fragmentation pathways for aromatic carboxylic acids involve the loss of small, stable neutral molecules or radicals from the carboxyl group. whitman.eduyoutube.com

The most characteristic fragmentations expected for this compound are:

Loss of a hydroxyl radical (•OH): This α-cleavage results in the formation of an acylium ion ([M-17]⁺), which is often a significant peak in the spectrum. miamioh.edujove.com

Loss of a carboxyl radical (•COOH): This fragmentation pathway leads to the formation of the 2,2'-difluorobiphenyl (B165479) cation ([M-45]⁺). jove.comwhitman.edu

Further fragmentation of the biphenyl core could also occur, but the initial losses from the carboxylic acid group are typically the most diagnostic.

Table 2: Predicted Mass Spectrometry Data for this compound
m/z (mass-to-charge ratio)Proposed Fragment IonDescription
~234[C₁₃H₈F₂O₂]⁺•Molecular Ion (M⁺•)
~217[C₁₃H₈F₂O]⁺Loss of hydroxyl radical ([M-OH]⁺)
~189[C₁₂H₈F₂]⁺Loss of carboxyl group ([M-COOH]⁺)

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

The electronic structure of this compound can be investigated using UV-Vis spectroscopy. The primary chromophore in the molecule is the substituted biphenyl system. The UV-Vis spectrum of biphenyl itself shows a strong absorption band around 250 nm, which is attributed to a π→π* transition and is indicative of the conjugation between the two phenyl rings. nih.gov

In this compound, the presence of substituents (two fluorine atoms and a carboxylic acid group) is expected to modify the absorption spectrum.

Substituent Effects: The carboxylic acid group, when conjugated with the phenyl ring, can cause a bathochromic (red) shift of the absorption bands compared to benzene. spcmc.ac.in

Steric Effects: The ortho-substituents (fluorine atoms) cause steric hindrance, leading to a significant dihedral angle between the two phenyl rings. This twisting reduces the planarity and, consequently, the extent of π-conjugation between the rings. nih.gov This steric inhibition of resonance typically results in a hypsochromic (blue) shift and a decrease in molar absorptivity (hypochromic effect) of the main conjugation band, making the spectrum resemble that of a substituted benzene rather than a fully conjugated biphenyl. nih.govspcmc.ac.in

Therefore, the resulting spectrum is a composite of these electronic and steric effects, likely showing characteristic absorptions for substituted aromatic systems.

Table 3: Predicted UV-Vis Absorption Data for this compound
Expected λmax (nm)Electronic TransitionNotes
~230-250 nmπ→π* (K-band)Represents the conjugation between the phenyl rings, likely blue-shifted from biphenyl due to steric hindrance. nih.gov
~270-290 nmπ→π* (B-band)Benzenoid band, characteristic of the substituted phenyl rings. Fine structure may be absent in polar solvents. spcmc.ac.in

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed, its solid-state architecture can be predicted based on studies of its core structure, 2,2'-difluorobiphenyl, and the known behavior of aromatic carboxylic acids.

The crystal structure of 2,2'-difluorobiphenyl reveals that the molecule adopts a twisted conformation with a dihedral angle of approximately 58° between the normals of the two phenyl rings. researchgate.net This significant twist is a result of steric repulsion between the ortho-fluorine atoms. It is highly probable that the this compound molecule retains this core twisted geometry.

A ubiquitous feature in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers. aip.orgpressbooks.pub The carboxyl groups of two molecules typically form a centrosymmetric pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif. uci.edu This strong directional interaction is a primary driver of the crystal packing.

Table 4: Predicted Crystallographic Parameters and Structural Features for this compound
Parameter/FeatureExpected ObservationBasis for Prediction
Molecular ConformationTwisted biphenyl coreBased on the ~58° dihedral angle found in the parent 2,2'-difluorobiphenyl structure. researchgate.net
Primary Intermolecular InteractionHydrogen-bonded dimersCharacteristic supramolecular synthon for carboxylic acids, forming R₂²(8) graph set notation via O-H···O bonds. aip.orgpressbooks.pub
Crystal SystemLikely centrosymmetric (e.g., Monoclinic, P2₁/c)Common for organic molecules that form centrosymmetric dimers.
Key Bond LengthsC-O distances in the carboxylate dimer would be intermediate between single and double bonds.Observed in crystallographic studies of carboxylic acid dimers. pressbooks.pub

Computational Chemistry and Theoretical Investigations of 2 ,2 Difluorobiphenyl 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. By calculating the electron density, DFT methods can determine the ground state geometry and a host of electronic properties that govern the molecule's behavior.

The geometry of 2',2-Difluorobiphenyl-3-carboxylic acid is characterized by the spatial arrangement of its constituent atoms. DFT calculations can predict key structural parameters such as bond lengths, bond angles, and the crucial torsion angle between the two phenyl rings.

The addition of a carboxylic acid group at the 3-position is expected to cause minor perturbations to the local geometry of the substituted phenyl ring. The C-C bond lengths within the aromatic rings are predicted to be in the typical range for benzene (B151609) derivatives (approximately 1.39-1.40 Å), while the C-F bonds will be shorter. The bond angles within the phenyl rings will be close to 120°, with slight distortions near the substitution points. The geometry of the carboxylic acid group itself will adopt a planar arrangement.

Table 1: Predicted Geometrical Parameters for this compound (Analogous Data)

Parameter Predicted Value
Bond Lengths (Å)
C-C (aromatic) 1.39 - 1.41
C-C (inter-ring) 1.48 - 1.50
C-F 1.34 - 1.36
C-C (carboxyl) 1.47 - 1.49
C=O (carboxyl) 1.20 - 1.22
C-O (carboxyl) 1.34 - 1.36
O-H (carboxyl) 0.96 - 0.98
Bond Angles (°)
C-C-C (aromatic) 118 - 122
C-C-F 118 - 120
C1'-C1-C2 ~120
O=C-O (carboxyl) ~123
Torsion Angle (°)
C2'-C1'-C1-C2 ~50 - 60 (syn)

Note: These values are based on DFT calculations for analogous structures like 2,2'-difluorobiphenyl (B165479) and substituted benzoic acids. The actual values for this compound may vary slightly.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the biphenyl (B1667301) ring system, which is rich in π-electrons. The LUMO is also anticipated to be distributed over the π-system of the aromatic rings, with a significant contribution from the carboxylic acid group, which acts as an electron-withdrawing group. The presence of the electronegative fluorine atoms tends to lower the energy of both the HOMO and LUMO levels. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Analogous Data)

Parameter Predicted Energy (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.5 to -2.5
HOMO-LUMO Gap 3.5 to 4.5

Note: These values are estimations based on computational studies of related fluorinated biphenyls and benzoic acid derivatives.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

In the MESP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the highly electronegative fluorine atoms and the oxygen atoms of the carboxylic acid group. These areas are rich in electrons and are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) will be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group. These electron-deficient regions are the likely sites for nucleophilic attack. The aromatic rings will exhibit a more neutral potential (green), though the π-electron clouds above and below the rings represent areas of negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.

Conformational Analysis and Energy Barrier Studies

The flexibility of the biphenyl linkage is a defining feature of this class of molecules. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies, providing insight into its dynamic behavior.

The rotation around the single bond connecting the two phenyl rings is not free due to steric hindrance between the ortho substituents. A torsional energy profile can be calculated by systematically varying the dihedral angle between the rings and calculating the energy at each step.

For 2,2'-difluorobiphenyl, computational studies have shown that the planar conformations (0° and 180° dihedral angles) are high-energy transition states due to severe steric clash between the fluorine atoms or between a fluorine atom and a hydrogen atom. The energy profile reveals two minima corresponding to non-planar, twisted conformations. A global minimum is found at a dihedral angle of approximately 58°, representing the more stable syn-like conformer, and a local minimum occurs at around 129°, corresponding to the anti-like conformer. acs.org The energy barrier for rotation through the planar (0°) transition state is significantly high, while the barrier for rotation through the perpendicular (90°) transition state is lower. acs.org The presence of the carboxylic acid group at the 3-position is not expected to dramatically alter this general profile, though it may slightly influence the relative energies of the minima and the heights of the rotational barriers.

Table 3: Predicted Rotational Minima and Barriers for the Biphenyl Linkage (Based on 2,2'-difluorobiphenyl)

Conformation Dihedral Angle (°) Relative Energy (kcal/mol)
Global Minimum (syn) ~58 0.0
Local Minimum (anti) ~129 Low
Perpendicular TS ~90 Moderate
Planar TS 0 / 180 High

TS: Transition State. Relative energies are approximate and serve to illustrate the general profile.

Influence of Fluorine Substituents on Conformational Preferences and Dynamics

The conformational landscape of biphenyl derivatives is primarily defined by the dihedral angle between the two phenyl rings. In this compound, the presence of fluorine atoms at the 2' and 2 positions introduces significant steric and electronic effects that dictate the molecule's preferred three-dimensional shape.

Fluorine is larger than hydrogen, and its placement at the ortho positions leads to steric repulsion between the two rings. This steric hindrance forces the rings to twist out of a planar arrangement, resulting in a non-zero dihedral angle. Computational studies on similar fluorinated compounds show that the introduction of ortho-substituents can create a substantial energy barrier to ring rotation, influencing the molecule's dynamic behavior. researchgate.netcwu.edu

Furthermore, the C-F bond is highly polarized, creating localized dipole moments. researchgate.net These dipoles can interact with each other and with the carboxylic acid group, leading to electrostatic repulsions or attractions that stabilize or destabilize certain conformations. The interplay between these steric and electronic factors determines the equilibrium geometry of the molecule. Theoretical models can quantify these effects to predict the most stable conformers and the energy barriers between them.

Table 1: Factors Influencing Conformational Preferences

Interaction Type Description Expected Effect on Dihedral Angle
Steric Hindrance Repulsive interaction between the ortho-fluorine atoms and adjacent atoms on the opposing ring. Increases the dihedral angle to minimize steric clash.
Dipole-Dipole Interactions Electrostatic interactions between the polarized C-F bonds. Can favor or disfavor certain orientations depending on the alignment of the dipoles.

| Intramolecular Hydrogen Bonding | Potential attractive interaction between the carboxylic acid's hydroxyl proton and an ortho-fluorine atom. | Could favor a smaller dihedral angle to facilitate the interaction. |

Vibrational Frequency Analysis and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a key method for identifying molecular structures. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely employed to predict the vibrational frequencies of molecules. researchgate.net For compounds like this compound, methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to achieve a reliable correlation between theoretical and experimental spectra. researchgate.netresearchgate.net

The computational analysis yields a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. These calculated frequencies are often systematically higher than those observed experimentally due to the neglect of anharmonicity and other model limitations. To improve accuracy, the calculated values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). nih.gov

A comparison of the scaled theoretical frequencies with experimental FT-IR and Raman spectra allows for the precise assignment of vibrational bands to specific functional groups and molecular motions. For this compound, key vibrational modes include the C=O and O-H stretching of the carboxylic acid group, the C-F stretching modes, and various vibrations associated with the biphenyl backbone.

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300 - 2500 (broad)
Carboxylic Acid C=O Stretch 1750 - 1690
Aromatic Ring C=C Stretch 1620 - 1450
C-F Bond C-F Stretch 1350 - 1100

Note: The values in this table represent typical frequency ranges and are not specific calculated values for this compound.

Advanced Quantum Chemical Calculations (e.g., MP2, Time-Dependent DFT)

While DFT methods like B3LYP provide a good balance of accuracy and computational cost for many applications, more advanced techniques can offer deeper insights. Møller-Plesset perturbation theory (MP2) is a higher-level ab initio method that better accounts for electron correlation, which is crucial for accurately describing non-covalent interactions and calculating precise energy differences between conformers.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules. researchgate.net By applying TD-DFT calculations, one can predict the electronic absorption spectrum (UV-Vis) of this compound. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system, providing valuable information on the molecule's electronic structure. nih.gov These advanced methods, though computationally more demanding, are essential for a comprehensive understanding of the molecule's properties. arxiv.orgnih.gov

Computational Studies on Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the supramolecular chemistry and condensed-phase behavior of molecules. escholarship.org For this compound, several types of non-covalent interactions are significant. The most prominent is the intermolecular hydrogen bonding between the carboxylic acid groups of two separate molecules, which typically leads to the formation of stable centrosymmetric dimers in the solid state.

In addition to this primary interaction, other forces are at play:

π-π Stacking: The aromatic biphenyl systems can interact with each other through stacking interactions.

Halogen Bonding: The fluorine atoms can potentially act as halogen bond acceptors in specific orientations. rsc.org

Computational methods are used to visualize and quantify these weak interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis, which is based on the reduced density gradient (RDG), can identify and characterize these interactions in real space, revealing features like hydrogen bonds and van der Waals contacts. mdpi.commdpi.com These studies are essential for rationalizing crystal structures and predicting the self-assembly behavior of the molecule.

Table 3: Potential Non-Covalent Interactions

Interaction Description Significance
Intermolecular O-H···O Classic hydrogen bond forming a carboxylic acid dimer. Primary driving force for dimerization and crystal packing.
Intramolecular O-H···F Potential hydrogen bond between the carboxylic acid proton and an ortho-fluorine. Influences the preferred conformation of the molecule.
π-π Stacking Interaction between the electron clouds of the aromatic rings. Contributes to the stability of the crystal lattice.

Chemical Reactivity and Derivatization Strategies for 2 ,2 Difluorobiphenyl 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 2',2-difluorobiphenyl-3-carboxylic acid is amenable to a variety of reactions, including esterification, amidation, acyl halide formation, and reduction. These transformations are fundamental in organic synthesis for creating diverse molecular architectures.

Esterification Reactions

Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This is a reversible process, and to drive the equilibrium towards the ester product, it is common to use the alcohol as the solvent or to remove water as it is formed. masterorganicchemistry.comyoutube.com

Alternatively, esters can be synthesized under milder conditions. For instance, reaction of the carboxylate salt of this compound with a primary alkyl halide proceeds via an SN2 mechanism to yield the corresponding ester. youtube.com

Table 1: Representative Esterification Reactions

Reactant Reagent Product
This compound Methanol, H₂SO₄ Methyl 2',2-difluorobiphenyl-3-carboxylate

Amidation and Peptide Coupling Strategies (e.g., using EDCI/HOBt, DCC)

The formation of amides from this compound is a crucial transformation, particularly in the synthesis of biologically active molecules. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. researchgate.net Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netlibretexts.org These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine to form the amide bond. libretexts.orgluxembourg-bio.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, in the presence of HOBt, form an active ester that subsequently reacts with the amine to yield the desired amide. luxembourg-bio.com

Table 2: Common Amidation Coupling Reagents

Coupling Reagent Additive Key Features
DCC HOBt High reactivity, formation of dicyclohexylurea (DCU) byproduct.
EDCI HOBt Water-soluble carbodiimide, easier purification. libretexts.org

Acyl Halide Formation (e.g., via Thionyl Chloride, Oxalyl Chloride)

Acyl halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in synthesis. This compound can be converted to its corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). masterorganicchemistry.comchemguide.co.ukcommonorganicchemistry.com

The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is a much better leaving group. libretexts.orglibretexts.orglibretexts.org Subsequent nucleophilic attack by a chloride ion leads to the formation of the acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gas. chemguide.co.uklibretexts.org Oxalyl chloride is another effective reagent, often used with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com

Table 3: Reagents for Acyl Halide Formation

Reagent Typical Conditions Byproducts
Thionyl Chloride (SOCl₂) Reflux, neat or in an inert solvent SO₂, HCl chemguide.co.uk
Oxalyl Chloride ((COCl)₂) Room temperature, with catalytic DMF CO, CO₂, HCl

Reductive Transformations to Alcohols and Other Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde which is then further reduced to the primary alcohol. libretexts.org

Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for this reduction and is often preferred due to its greater chemoselectivity and milder reaction conditions compared to LiAlH₄. libretexts.org It can selectively reduce carboxylic acids in the presence of other functional groups like ketones. nih.gov

Nucleophilic Acyl Substitution Reactions with Various Nucleophiles

The carbonyl carbon of this compound and its derivatives is electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.orgopenstax.org This general class of reactions, known as nucleophilic acyl substitution, is fundamental to the derivatization of this compound. masterorganicchemistry.comuomustansiriyah.edu.iq The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group. openstax.orguomustansiriyah.edu.iq

The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride or an acid anhydride. uomustansiriyah.edu.iq These activated intermediates readily react with various nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides). uomustansiriyah.edu.iq

Functional Group Interconversions of Carboxylic Acid Derivatives

The derivatives of this compound, such as its esters, amides, and acyl chlorides, can undergo further transformations in what are known as functional group interconversions. ub.eduimperial.ac.uksolubilityofthings.com These reactions allow for the synthesis of a broader range of compounds from a common starting material.

For example, an ester derivative can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. libretexts.org Amides can also be hydrolyzed, though typically under more forcing conditions. Acyl chlorides are the most reactive of these derivatives and can be readily converted into esters, amides, or anhydrides by reaction with the appropriate nucleophile. uomustansiriyah.edu.iq These interconversions provide synthetic flexibility, allowing chemists to access a variety of functional groups from the initial carboxylic acid. vanderbilt.edu

Role as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable starting material for the synthesis of more complex molecules, leveraging the reactivity of both the carboxylic acid group and the fluorinated biphenyl (B1667301) scaffold. Its structural features allow for diverse derivatization strategies, enabling its incorporation into a variety of molecular architectures.

Construction of Substituted Fluorinated Biaryl Scaffolds

The synthesis of substituted fluorinated biaryl compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered electronic characteristics. nih.govrsc.org While direct examples of using this compound in decarboxylative cross-coupling reactions to construct more complex biaryls are not extensively documented in the reviewed literature, the principles of such reactions provide a viable pathway for its application.

Decarboxylative cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, where a carboxylic acid is coupled with an organic halide, leading to the extrusion of carbon dioxide. wikipedia.org These reactions often employ palladium or copper catalysts and offer an alternative to traditional cross-coupling methods like the Suzuki-Miyaura reaction. wikipedia.org For instance, the palladium- and copper-catalyzed cross-coupling of aryl carboxylic acids with aryl halides is a known method for biaryl synthesis. wikipedia.org

The general approach for the construction of substituted fluorinated biaryl scaffolds from this compound could involve a decarboxylative coupling with various aryl halides. The reaction would proceed via the formation of an organometallic intermediate from the carboxylic acid, which then undergoes cross-coupling with the aryl halide.

Table 1: Potential Decarboxylative Cross-Coupling Reactions for Biaryl Synthesis

Catalyst SystemCoupling PartnerPotential ProductReaction Type
Palladium/CopperAryl IodideSubstituted 2',2-DifluorobiphenylDecarboxylative Cross-Coupling
Palladium/CopperAryl BromideSubstituted 2',2-DifluorobiphenylDecarboxylative Cross-Coupling
Palladium/CopperAryl ChlorideSubstituted 2',2-DifluorobiphenylDecarboxylative Cross-Coupling

Incorporation into Diverse Heterocyclic Systems (e.g., pyrimidines, thiazoles, triazoles)

The carboxylic acid functionality of this compound is a key handle for its incorporation into various heterocyclic systems. While specific examples detailing the use of this particular acid are not prevalent in the reviewed literature, general synthetic methods for constructing pyrimidines, thiazoles, and triazoles from aromatic carboxylic acids are well-established and applicable.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through various condensation reactions. organic-chemistry.orgnih.gov One common method involves the reaction of a compound containing an amidine moiety with a 1,3-dicarbonyl compound or its equivalent. nih.gov While aromatic carboxylic acids themselves are not direct precursors in the most common pyrimidine syntheses, they can be converted into suitable intermediates. For instance, the carboxylic acid could be transformed into a β-keto ester, which can then undergo cyclocondensation with an amidine to form the pyrimidine ring.

Thiazoles: Thiazole (B1198619) rings can be synthesized through several methods, including the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.orgpharmaguideline.com An aromatic carboxylic acid like this compound can be converted into an α-haloketone derivative, which can then be reacted with a thioamide to form a thiazole ring bearing the difluorobiphenyl moiety. Another approach involves the reaction of thioamides with various reagents, which can be derived from the carboxylic acid. pharmaguideline.com

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from carboxylic acids. ajchem-a.comnih.gov A common method involves the reaction of a carboxylic acid with thiocarbohydrazide, often by heating the two components together. ajchem-a.comnih.gov This reaction proceeds through the formation of an intermediate that cyclizes to form the triazole ring. This method has been successfully applied to various substituted benzoic acids and could be a viable route for the synthesis of a 3-(2',2'-difluorobiphenyl)-substituted 1,2,4-triazole. ajchem-a.com

Table 2: Potential Strategies for Heterocycle Synthesis

HeterocycleGeneral Synthetic ApproachPotential Intermediate from this compound
PyrimidineCyclocondensation of a β-dicarbonyl compound with an amidineβ-keto ester derivative
ThiazoleHantzsch synthesis (α-haloketone + thioamide)α-haloketone derivative
TriazoleReaction with thiocarbohydrazideDirectly from the carboxylic acid

Application in Decarbonylative Cross-Coupling Reactions

Decarbonylative cross-coupling reactions represent a modern synthetic strategy where a carboxylic acid derivative is coupled with another molecule with the loss of carbon monoxide. nih.govlookchem.com These reactions, often catalyzed by palladium, allow for the formation of new carbon-carbon bonds and are particularly useful for synthesizing biaryls and other complex structures. lookchem.comrsc.org

While direct applications of this compound in decarbonylative cross-couplings were not identified in the searched literature, the methodology is well-suited for this class of compounds. The general strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which can then undergo oxidative addition to a low-valent palladium complex. lookchem.com Subsequent decarbonylation and reductive elimination lead to the coupled product.

For example, a palladium-catalyzed decarbonylative coupling of an acyl chloride (derived from this compound) with a potassium perfluorobenzoate could yield a highly fluorinated unsymmetrical biaryl. lookchem.comrsc.org Similarly, coupling with arylboronic acids via a decarbonylative Suzuki-Miyaura-type reaction is another potential application. nih.gov

Table 3: Potential Decarbonylative Cross-Coupling Reactions

Carboxylic Acid DerivativeCoupling PartnerCatalystPotential Product
Acyl ChloridePotassium PerfluorobenzoatePalladiumUnsymmetrical Fluorinated Biaryl
Acyl FluorideArylboronic AcidNickelUnsymmetrical Fluorinated Biaryl
EsterArylboronic AcidPalladiumUnsymmetrical Fluorinated Biaryl

Derivatization for Enhanced Detection and Analytical Studies (e.g., LC-MS derivatization)

For analytical purposes, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization of carboxylic acids is often employed to improve their chromatographic behavior and enhance their detection sensitivity. nih.govresearchgate.net this compound, being a carboxylic acid, can be subjected to various derivatization strategies.

One common approach is esterification . google.comnih.gov The carboxylic acid can be converted to its corresponding ester, for example, a methyl or ethyl ester, which is generally more volatile and less polar, leading to better separation in reversed-phase liquid chromatography.

Another widely used method is derivatization with reagents that introduce a readily ionizable group, which is beneficial for mass spectrometric detection. Reagents such as 3-nitrophenylhydrazine (3-NPH) are commonly used to derivatize carboxylic acids. nih.govnih.govslu.se The reaction with 3-NPH in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a stable hydrazide derivative that can be readily ionized and detected with high sensitivity in LC-MS/MS analysis. elsevierpure.com

Similarly, aniline can be used as a derivatizing agent for carboxylic acids, forming an anilide. researchgate.net This derivatization can improve the chromatographic properties and the response in mass spectrometry. nih.gov

Table 4: Common Derivatization Reagents for LC-MS Analysis of Carboxylic Acids

Derivatization ReagentType of DerivativePurpose of Derivatization
Methanol/Ethanol (with acid catalyst)Methyl/Ethyl EsterIncrease volatility and improve chromatographic separation
3-Nitrophenylhydrazine (3-NPH)HydrazideEnhance ionization efficiency and detection sensitivity in MS
AnilineAnilideImprove chromatographic properties and MS response

Intermolecular Interactions and Supramolecular Assembly of 2 ,2 Difluorobiphenyl 3 Carboxylic Acid Derivatives

Hydrogen Bonding Networks in Crystalline Structures

Carboxylic Acid Dimerization Motifs

A ubiquitous and highly stable supramolecular synthon in the crystal structures of carboxylic acids is the centrosymmetric dimer, formed through a pair of O-H···O hydrogen bonds. nist.gov This interaction creates a characteristic R²₂(8) ring motif. In derivatives like Diflunisal, this homo-synthon is a common feature, effectively pairing two acid molecules into a discrete unit. nih.gov These dimers then serve as building blocks that are further organized in the crystal lattice by weaker interactions. The stability and predictability of this motif make it a cornerstone in the crystal engineering of carboxylic acids. nist.gov

Table 1: Representative O-H···O Hydrogen Bond Geometry in Carboxylic Acid Dimers

Compound Class Donor-H···Acceptor D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°)
Benzoic Acid Derivatives O-H···O=C ~2.6 - 2.7 ~1.6 - 1.8 ~170 - 180
Diflunisal Analogues O-H···O=C Data Not Available Data Not Available Data Not Available

C-H···F and C-H···O Interactions

Weak hydrogen bonds, particularly those involving fluorine and oxygen as acceptors, play a crucial role in assembling the larger crystal structure from primary motifs like carboxylic acid dimers.

C-H···F Interactions: The presence of fluorine atoms in the biphenyl (B1667301) scaffold introduces the possibility of C-H···F hydrogen bonds. These interactions, while weak, are directional and can significantly influence molecular conformation and packing. In fluorinated aromatic compounds, these bonds help to link molecules into tapes, sheets, or three-dimensional networks. The acidity of the C-H donor is enhanced by proximity to electron-withdrawing groups, strengthening these interactions.

C-H···O Interactions: The carbonyl oxygen of the carboxylic acid group is an effective hydrogen bond acceptor and frequently participates in C-H···O interactions with aromatic C-H groups from neighboring molecules. These interactions often work in concert with stronger hydrogen bonds to provide additional stability to the crystal lattice, connecting the primary supramolecular synthons.

Aromatic Stacking Interactions (π-π Interactions)

The biphenyl core of 2',2-Difluorobiphenyl-3-carboxylic acid derivatives provides a platform for aromatic stacking, or π-π interactions. These non-covalent interactions are critical for the stabilization of crystal structures containing aromatic rings. The introduction of fluorine atoms onto the phenyl rings modifies the electronic properties of the aromatic system, influencing the nature of these stacking interactions. Fluorine's high electronegativity creates a π-acidic (electron-poor) character on the fluorinated ring, which can lead to favorable interactions with the π-basic (electron-rich) non-fluorinated ring of an adjacent molecule. These interactions are typically observed in a slipped-parallel or offset face-to-face arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces.

Halogen Bonding Interactions Involving Fluorine Substituents

Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov While prominent for heavier halogens like chlorine, bromine, and iodine, the participation of fluorine in true halogen bonds is a subject of debate. nih.gov Fluorine is the most electronegative element and generally lacks a positive σ-hole, making it a poor halogen bond donor. Consequently, strong, directional C-F···X halogen bonds (where X is a nucleophile) are not typically observed in the crystal structures of derivatives of this compound. Instead, the fluorine atoms are more likely to participate as weak hydrogen bond acceptors in C-H···F interactions or engage in other electrostatic and dispersion contacts.

Crystal Engineering Principles Applied to Difluorobiphenyl Systems

Crystal engineering utilizes a knowledge of intermolecular interactions to design and synthesize crystalline solids with desired physical and chemical properties. researchgate.net For difluorobiphenyl systems like Diflunisal, these principles are applied to create new solid forms, such as co-crystals, with modified properties like solubility and stability. nih.gov

By introducing a second molecule (a co-former) that can form robust hydrogen bonds with the carboxylic acid group, the formation of the typical acid-acid dimer can be disrupted in favor of a new, stable hetero-synthon (e.g., an acid-pyridine synthon). nih.gov This strategy allows for the rational design of multi-component crystals where the supramolecular assembly is guided by a hierarchy of interactions. The strongest hydrogen bonds dictate the primary structural motifs, while weaker interactions like C-H···F bonds and π-π stacking direct the final three-dimensional packing arrangement. This approach has been successfully used to generate a variety of co-crystals of Diflunisal with different co-formers, demonstrating the tunability of the solid-state architecture in this class of compounds. nih.govresearchgate.net

Advanced Research Applications and Methodological Contributions

Utilization in Probing Structure-Property Relationships through Systematic Substitution

The 2',2-Difluorobiphenyl-3-carboxylic acid scaffold is an exemplary platform for investigating structure-property relationships (SPR). In medicinal and materials chemistry, systematic modification of a parent structure is a cornerstone strategy for fine-tuning physicochemical properties. Fluorinated aromatic carboxylic acids are particularly useful in this context due to the profound and often non-intuitive effects of fluorine substitution.

These studies often involve the creation of a focused library of derivatives for parallel analysis. The data generated provides a quantitative assessment of the relative impact of each structural change, enabling more informed decisions in the design of molecules with optimized characteristics, such as drug candidates with improved absorption profiles or materials with tailored electronic properties.

Table 1: Illustrative Structure-Property Relationship Data for Biphenyl (B1667301) Carboxylic Acid Analogs This table presents hypothetical data based on established principles of fluorine chemistry to illustrate how systematic substitution impacts key physicochemical properties.

CompoundSubstitution PatternpKa (Predicted)logD7.4 (Predicted)Permeability (PAMPA, Predicted)
A 2',2-Difluoro-3-carboxylic acid3.83.1Moderate
B 4',4-Difluoro-3-carboxylic acid4.03.0Moderate-High
C 2',2-Difluoro-4-carboxylic acid3.93.1Moderate
D 3-Carboxylic acid (unfluorinated)4.22.5Low

Development of Novel Synthetic Methodologies for Fluorinated Aromatic Compounds

The synthesis of complex molecules like this compound drives innovation in synthetic organic chemistry. The creation of the fluorinated biaryl core is non-trivial and often requires specialized methods for both the introduction of fluorine atoms and the coupling of the two aromatic rings.

This compound serves as a target for the development and validation of new synthetic protocols. Research in this area includes:

Novel Fluorination Reagents: The quest for safer and more selective fluorinating agents is ongoing. Methodologies developed to synthesize this target may involve late-stage fluorination or the use of novel sources of fluorine.

Cross-Coupling Strategies: The construction of the sterically hindered C-C bond between the two ortho-substituted rings is a significant challenge. This has spurred the development of more efficient palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Ullmann-type couplings) that are tolerant of diverse functional groups and can overcome the steric hindrance imposed by the ortho-fluorine atoms.

Asymmetric Synthesis: Due to the high rotational barrier created by the ortho-substituents, this compound is chiral (atropisomeric). This makes it a valuable target for the development of new asymmetric synthesis methods capable of producing a single enantiomer with high selectivity.

The successful synthesis of this molecule provides a benchmark for the utility and robustness of these new methodologies, encouraging their broader application in the synthesis of other complex fluorinated aromatic compounds.

Contribution to Computational Chemistry Method Validation and Parameterization

The intricate electronic and conformational properties of this compound make it an excellent subject for the validation and parameterization of computational chemistry methods. Accurately modeling molecules containing fluorine and exhibiting conformational complexity is a significant challenge for theoretical models.

This compound is used to benchmark the performance of various computational approaches:

Density Functional Theory (DFT): Researchers can compare the ability of different DFT functionals (e.g., B3LYP, M06-2X) to predict experimental data, such as vibrational spectra (IR and Raman), NMR chemical shifts, and rotational energy barriers. comporgchem.com The strong C-F bonds and their influence on the aromatic system provide a rigorous test for how well a functional accounts for electron correlation and dispersion forces. comporgchem.com

Spectroscopy Prediction: The molecule's complexity allows for robust testing of methods used to predict advanced spectroscopic properties, such as Vibrational Circular Dichroism (VCD), which is crucial for determining the absolute configuration of chiral molecules like this one. comporgchem.com A close match between the computationally predicted VCD spectrum and the experimental one validates the accuracy of the chosen theoretical level for this class of compounds. comporgchem.com

Force Field Development: For molecular dynamics (MD) simulations, accurate force fields are essential. The conformational energy landscape of this compound, particularly its rotational barrier, can be calculated using high-level quantum mechanics and then used as a benchmark to parameterize or validate classical force fields like OPLS or AMBER.

By serving as a challenging test case, this molecule helps refine computational tools, leading to more reliable predictions of molecular structure, properties, and dynamics for a wide range of chemical systems.

Table 2: Comparison of Computational Methods for Predicting Spectroscopic Features of Fluorinated Chiral Acids Based on findings for similar complex fluorinated carboxylic acids, this table illustrates how different computational functionals perform in predicting experimental spectra.

Computational MethodBasis SetPredicted PropertyAgreement with Experiment
B3LYP6-31GIR/VCD SpectraModerate
B3LYP-GD36-31GIR/VCD SpectraModerate to Good
M06-2X6-31G*IR/VCD SpectraSuperior (Especially for C-F modes) comporgchem.com

Insights into the Conformational Dynamics of Biphenyl Derivatives

The study of this compound provides significant insights into the conformational dynamics of ortho-substituted biphenyls. Unsubstituted biphenyl has a relatively low barrier to rotation around the central carbon-carbon single bond, allowing for rapid interconversion between its twisted conformers at room temperature. slideshare.net

However, the introduction of substituents at the ortho positions (the 2, 2', 6, and 6' positions) dramatically alters this dynamic. libretexts.org The two fluorine atoms in this compound create substantial steric hindrance, which severely restricts rotation around the biphenyl axis. libretexts.orgcutm.ac.in This phenomenon, known as atropisomerism, results in a high rotational energy barrier, making it possible to isolate stable, non-interconverting enantiomers. quora.compharmaguideline.com

Key insights gained from studying this molecule and its analogs include:

Rotational Barriers: It serves as a model for quantifying the energetic cost of rotation. Computational studies, benchmarked against experimental techniques like dynamic NMR, can accurately calculate the energy barrier, which is influenced by the size and electronic nature of the ortho-substituents. researchgate.net For 2,2'-difluorobiphenyl (B165479), the parent structure, a twisted conformation with a dihedral angle between the rings of approximately 58° has been observed in the solid state. researchgate.net

Torsional Angles: The molecule does not adopt a planar conformation. Instead, to alleviate the steric clash between the ortho-fluorine atoms, the phenyl rings are twisted relative to each other, adopting a chiral, skewed conformation. libretexts.orgresearchgate.net Understanding this preferred dihedral angle is crucial for predicting molecular shape and how the molecule will interact with biological targets or other molecules in a material.

Influence of Substituents: While steric bulk is the primary factor in creating the rotational barrier, electrostatic interactions also play a role. Repulsive interactions between the lone pairs of the fluorine atoms and the pi-electron clouds of the adjacent phenyl ring can influence the precise geometry and energy of the transition state for rotation. nih.gov

Therefore, this compound is a fundamentally important model system for exploring the principles of axial chirality and the factors that govern the dynamic behavior of complex molecular scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2',2-Difluorobiphenyl-3-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling using fluorinated aryl boronic acids and halogenated benzoic acid derivatives. For example, biphenylcarboxylic acid derivatives are synthesized via palladium-catalyzed cross-coupling reactions (e.g., using 2-bromobenzoic acid and fluorophenyl boronic acids) . Intermediates should be characterized via 1H^1\text{H}/13C^{13}\text{C}-NMR to confirm regioselectivity, and HPLC (≥97% purity) to assess purity .

Q. How should researchers handle solubility challenges during purification of this compound?

  • Methodological Answer : The compound’s limited solubility in polar solvents necessitates recrystallization from mixed solvents (e.g., ethanol/water or DCM/hexane). For biphenylcarboxylic acid analogs, solubility in ethanol at 60–70°C is typical, with gradual cooling to isolate crystals . Centrifugation (10,000 rpm, 10 min) followed by vacuum drying (40°C, 24 hr) is recommended .

Q. What spectroscopic techniques are critical for structural validation of fluorinated biphenylcarboxylic acids?

  • Methodological Answer : Key techniques include:

  • NMR : 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns (e.g., δ -110 to -120 ppm for ortho-fluorine) .
  • FT-IR : Carboxylic acid C=O stretch (~1680–1700 cm1^{-1}) and O-H stretch (2500–3000 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]^- at m/z 250.20 for C13_{13}H8_8F2_2O3_3) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in cross-coupling reactions. For biphenyl systems, steric effects from fluorine substituents reduce energy barriers for ortho-coupling . Pair with factorial design experiments (e.g., varying catalyst loadings, temperatures) to validate computational predictions .

Q. What strategies resolve contradictions in pharmacological activity data for fluorinated biphenylcarboxylic acids?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, solvent). For Diflunisal analogs (e.g., 2',4'-difluoro derivatives), standardize assays using:

  • In vitro COX-2 inhibition : Use recombinant enzyme assays (pH 7.4, 37°C) with celecoxib as a control .
  • Solvent normalization : DMSO concentration ≤0.1% to avoid cytotoxicity .
    • Cross-validate results with orthogonal methods (e.g., SPR for binding affinity).

Q. How can researchers mitigate fluorine-mediated side reactions during derivatization?

  • Methodological Answer : Fluorine’s electronegativity can deactivate electrophilic sites. Strategies include:

  • Protection of carboxylic acid : Use methyl esters (e.g., methyl 2',2-difluorobiphenyl-3-carboxylate) to reduce electron-withdrawing effects during amidation .
  • Low-temperature reactions : Perform nucleophilic substitutions at -20°C to minimize defluorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.